molecular formula C13H19N3O2 B13706688 N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine

N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine

Cat. No.: B13706688
M. Wt: 249.31 g/mol
InChI Key: NHDOLZXWCQHQGT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(3-nitrophenyl)piperidin-4-amine is a piperidine derivative featuring a meta-nitro-substituted phenyl ring attached to the piperidine core and a dimethylamine group at the 4-position. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in structurally related analogs .

Properties

IUPAC Name

N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14(2)11-6-8-15(9-7-11)12-4-3-5-13(10-12)16(17)18/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDOLZXWCQHQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine involves several steps. One common method includes the reaction of 3-nitrobenzaldehyde with piperidine to form an intermediate, which is then subjected to reductive amination with dimethylamine. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Nitro Substitution

  • N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine (A629476) Structure: Differs by the nitro group in the para position (4-nitrophenyl). Molecular weight: 249.31 g/mol; similarity score: 0.94 . Pharmacological Relevance: Positional isomers often exhibit divergent biological activities due to steric and electronic effects .
  • 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine (A672886)

    • Structure : Replaces the dimethylamine group with a methylamine and retains a para-nitro substituent.
    • Impact : Reduced steric hindrance from the methyl group may improve solubility (MW: 235.29 g/mol) but decrease basicity compared to the dimethyl analog .

Heterocyclic Analogs

  • N,N-Dimethyl-1-(6-nitro-3-pyridyl)piperidin-4-amine Structure: Nitro group on a pyridine ring (3-position) instead of a phenyl ring. Synthesized via methods similar to phenyl analogs, with distinct NMR profiles (e.g., δ 8.21 ppm for pyridyl protons) .
  • N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine Structure: Trifluoromethyl group on a pyridine ring.

Substituent Variations on the Piperidine Core

  • 1-Benzyl-N-[(2-nitrophenyl)-methyl]piperidin-4-amine

    • Structure : Nitro group on a benzyl-substituted phenyl ring.
    • Impact : The benzyl group adds steric bulk, which may reduce binding to flat enzymatic pockets (MW: 325.4 g/mol) .
  • 2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester

    • Structure : Dihydropyridine core with a 3-nitrophenyl group.
    • Impact : The dihydropyridine scaffold is associated with calcium channel modulation (e.g., antihypertensive activity), distinct from piperidine-based compounds .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Name Molecular Formula MW (g/mol) Nitro Position Amine Substitution
N,N-Dimethyl-1-(3-nitrophenyl)piperidin-4-amine C₁₃H₁₉N₃O₂ 249.31 meta N,N-dimethyl
N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine C₁₃H₁₉N₃O₂ 249.31 para N,N-dimethyl
1-Methyl-N-(4-nitrophenyl)piperidin-4-amine C₁₂H₁₇N₃O₂ 235.29 para N-methyl
N,N-Dimethyl-1-(6-nitro-3-pyridyl)piperidin-4-amine C₁₂H₁₆N₄O₂ 264.29 pyridine-3 N,N-dimethyl

Biological Activity

N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13_{13}H16_{16}N2_{2}O2_{2}, with a molecular weight of approximately 249.31 g/mol. Its structure includes a piperidine ring substituted with a nitrophenyl group and two methyl groups on the nitrogen atom at position four. This configuration may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets, such as receptors or enzymes. These interactions can lead to alterations in cellular processes, which are crucial for its potential therapeutic applications.

Interaction Studies

  • Binding Affinity : The compound has been studied for its binding affinity to various receptors, suggesting potential interactions with sigma receptors, which are implicated in several neuropsychiatric disorders and cancer pathways .
  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further investigations into its efficacy against various pathogens .

Anticancer Properties

This compound has been investigated for its anticancer potential. Research findings indicate that it may induce apoptosis in cancer cells through several mechanisms:

  • Caspase Activation : Similar compounds have shown increased levels of caspase proteins in treated cancer cells, indicating the induction of apoptosis .
  • Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest in various cancer cell lines, which is critical for halting tumor growth .

Antimicrobial Effects

The compound's antimicrobial activity has been evaluated against several bacterial strains. The results indicate significant inhibition of bacterial growth, although further studies are required to determine specific mechanisms and efficacy levels.

Case Studies and Research Findings

StudyFindings
Investigated the compound's binding affinity to sigma receptors; suggested potential as an anticancer agent.
Reported antimicrobial activity against various pathogens; further research needed to confirm efficacy.
Showed potential apoptotic effects in cancer cell lines through caspase activation and cell cycle arrest.

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